molecular formula C7H4F3N3O B1374097 5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile CAS No. 1339317-81-5

5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile

Cat. No.: B1374097
CAS No.: 1339317-81-5
M. Wt: 203.12 g/mol
InChI Key: FNZOJVMRDCHPQZ-UHFFFAOYSA-N
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Description

5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C7H4F3N3O and a molecular weight of 203.12 g/mol . It is characterized by the presence of a pyrazine ring substituted with a trifluoroethoxy group and a carbonitrile group. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Scientific Research Applications

5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazine derivatives have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . Unfortunately, the specific MSDS for 5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile was not available in the sources I found.

Preparation Methods

The synthesis of 5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with trifluoroethanol and cyanogen bromide under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The carbonitrile group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of specific enzymatic pathways .

Comparison with Similar Compounds

5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile can be compared with other pyrazine derivatives such as:

Properties

IUPAC Name

5-(2,2,2-trifluoroethoxy)pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)4-14-6-3-12-5(1-11)2-13-6/h2-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZOJVMRDCHPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)OCC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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